molecular formula C23H19F2N3O2 B3014183 N-(3,4-difluorophenyl)-2-(1-(3-methylbenzyl)-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetamide CAS No. 1286709-65-6

N-(3,4-difluorophenyl)-2-(1-(3-methylbenzyl)-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetamide

Cat. No. B3014183
CAS RN: 1286709-65-6
M. Wt: 407.421
InChI Key: ROFDZDVOOOTGNN-UHFFFAOYSA-N
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Description

The compound "N-(3,4-difluorophenyl)-2-(1-(3-methylbenzyl)-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetamide" is a complex organic molecule that may be related to various pharmacological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and biological activities, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related acetamide compounds involves multiple steps, including the formation of intermediate products such as ethyl acetates and alkanoates, followed by amidification. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides involved indolization under Fischer conditions and the Japp-Klingemann method, followed by decarboxylation and amidification using 4-aminopyridine . Similarly, the synthesis of kappa-opioid agonists involved the introduction of various substituents at specific positions of the molecule . These methods could potentially be adapted for the synthesis of "N-(3,4-difluorophenyl)-2-(1-(3-methylbenzyl)-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetamide".

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by the presence of planar groups and potential intramolecular hydrogen bonding, which can influence the molecule's conformation and reactivity . The structure of the title compound likely features a similar planarity and potential for intramolecular interactions, which could be elucidated through techniques such as DFT and spectral analysis .

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, including fluorination and interactions with biological macromolecules. For example, perfluoro-[N-(4-pyridyl)acetamide] has been used as a site-selective electrophilic fluorinating agent . The reactivity of "N-(3,4-difluorophenyl)-2-(1-(3-methylbenzyl)-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetamide" could similarly be explored in the context of electrophilic substitution reactions and its interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like fluorine atoms or aromatic rings can affect these properties significantly. While the papers do not provide specific data on the physical and chemical properties of the compound , they do offer insights into the properties of structurally related compounds, which can be used as a reference .

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

Compounds with structural similarities to N-(3,4-difluorophenyl)-2-(1-(3-methylbenzyl)-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetamide have been studied for their electronic properties and potential applications as photosensitizers in dye-sensitized solar cells (DSSCs). For instance, the study of benzothiazolinone acetamide analogs showed good light harvesting efficiency and free energy of electron injection, suggesting potential applications in photovoltaic cells. These compounds also displayed non-linear optical (NLO) activity, indicating their usefulness in optical and electronic devices (Mary et al., 2020).

Oxidation Reactivity and Synthetic Applications

Research on pyridin-2-yl-N,N-diphenylacetamides demonstrates the chemical reactivity of such compounds, particularly their behavior under oxidative conditions. This provides valuable insights into the synthesis of novel compounds and intermediates with potential applications in medicinal chemistry and materials science (Pailloux et al., 2007).

Corrosion Inhibition

The study and development of acetamide derivatives for corrosion inhibition highlight the application of similar compounds in protecting metals and alloys in industrial settings. These compounds have been shown to offer promising inhibition efficiencies, which is crucial for extending the lifespan of metal structures and components in corrosive environments (Yıldırım & Çetin, 2008).

Ligand-Protein Interactions and Molecular Docking

The analysis of ligand-protein interactions using molecular docking studies can reveal the binding affinities and modes of action of complex molecules, such as acetamide derivatives, with biological targets. This is particularly relevant in drug discovery and development, where understanding the molecular basis of ligand binding is critical for designing more effective therapeutic agents (Mary et al., 2020).

properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[1-[(3-methylphenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F2N3O2/c1-15-3-2-4-16(11-15)13-27-9-7-17-8-10-28(23(30)22(17)27)14-21(29)26-18-5-6-19(24)20(25)12-18/h2-12H,13-14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFDZDVOOOTGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC3=C2C(=O)N(C=C3)CC(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-2-(1-(3-methylbenzyl)-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetamide

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